Boc-Cys(Bzl)-Ser-OMe

Catalog No.
S1509779
CAS No.
13512-53-3
M.F
C19H28N2O6S
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Cys(Bzl)-Ser-OMe

CAS Number

13512-53-3

Product Name

Boc-Cys(Bzl)-Ser-OMe

IUPAC Name

methyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate

Molecular Formula

C19H28N2O6S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)/t14-,15-/m0/s1

InChI Key

HWSZAFCQEQCUGZ-GJZGRUSLSA-N

SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)OC

Boc-Cys(Benzyl)-Serine-Methyl Ester, commonly referred to as Boc-Cys(Bzl)-Ser-OMe, is a synthetic compound utilized primarily in peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group on the cysteine residue, a benzyl group on the thiol side chain of cysteine, and a methyl ester on the serine residue. The presence of these protecting groups is crucial for controlling reactivity during peptide synthesis, allowing for selective reactions and minimizing unwanted side reactions.

  • Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are important for stabilizing peptide structures.
  • Reduction: Disulfide bonds can be reduced back to free thiol groups, enabling dynamic control over peptide conformation.
  • Substitution: The benzyl group can be substituted with other functional groups or protecting groups, facilitating further modifications.

Common reagents used in these reactions include hydrogen peroxide or iodine for oxidation, dithiothreitol or tris(2-carboxyethyl)phosphine for reduction, and hydrogen fluoride or palladium on carbon for substitution reactions.

Boc-Cys(Bzl)-Ser-OMe serves as an important intermediate in the synthesis of biologically active peptides. The unique structure allows it to participate in various biological interactions, particularly those involving cysteine and serine residues. The compound's ability to form disulfide bonds is particularly relevant in biological systems, where such bonds play a critical role in the stability and functionality of proteins.

The synthesis of Boc-Cys(Bzl)-Ser-OMe typically employs Solid-Phase Peptide Synthesis (SPPS). This method involves:

  • Attachment: The first amino acid, N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, is attached to a resin.
  • Sequential Addition: Subsequent amino acids are added stepwise using coupling reagents such as diisopropylcarbodiimide and hydroxybenzotriazole.
  • Deprotection: The Boc protecting group is removed using trifluoroacetic acid, while the benzyl group can be removed using hydrogen fluoride or other suitable reagents.

For industrial production, automated peptide synthesizers are utilized to enhance efficiency and yield. High-performance liquid chromatography is often employed to ensure product purity .

Boc-Cys(Bzl)-Ser-OMe finds applications across various fields:

  • Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
  • Biology: In synthesizing biologically active peptides and proteins.
  • Medicine: For developing peptide-based drugs and therapeutic agents.
  • Industry: In producing custom peptides for research and development purposes .

Research on Boc-Cys(Bzl)-Ser-OMe has focused on its interactions within biological systems. Its unique structure allows it to participate in various biochemical pathways, particularly those involving cysteine and serine residues. Studies often examine how the compound's oxidation state affects its biological activity and how it can be utilized to create peptides with specific functions .

Several compounds share structural similarities with Boc-Cys(Bzl)-Ser-OMe, each possessing unique characteristics:

Compound NameDescription
Boc-Cys(Bzl)-OHSimilar structure but lacks the serine and methyl ester components.
Boc-Cys(4-Methylbenzyl)-OHContains a methyl group on the benzyl ring.
Fmoc-Cys(Trityl)-OHUses fluorenylmethyloxycarbonyl as the protecting group instead of Boc.

Uniqueness

Boc-Cys(Bzl)-Ser-OMe is distinguished by its specific combination of protecting groups and amino acids, making it particularly valuable for synthesizing complex peptides. Its stability during synthesis and ease of deprotection contribute to its utility in peptide chemistry .

XLogP3

1.7

Dates

Modify: 2024-02-18

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